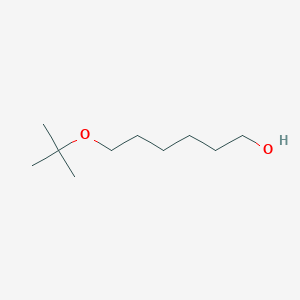
Pyridinium, 1-hexyl-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 1-hexyl-4-methyl-: is a type of pyridinium salt, which is a class of organic compounds containing a pyridine ring with a positively charged nitrogen atom. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. Pyridinium salts are often used as ionic liquids, antimicrobial agents, and catalysts in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions:
Direct Alkylation: Pyridinium, 1-hexyl-4-methyl- can be synthesized by the direct alkylation of pyridine with 1-hexyl bromide and 4-methyl bromide. The reaction typically occurs in the presence of a base such as potassium carbonate and is carried out at elevated temperatures.
Quaternization Reaction: Another method involves the quaternization of 4-methylpyridine with 1-hexyl bromide. This reaction is usually performed in a solvent like acetonitrile or ethanol and requires heating to reflux conditions.
Industrial Production Methods: Industrial production of pyridinium salts often involves continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques can enhance reaction rates and efficiency.
化学反应分析
Types of Reactions:
Oxidation: Pyridinium salts can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the substituents on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridinium compounds.
Substitution: Formation of substituted pyridinium salts with various functional groups.
科学研究应用
Chemistry:
Catalysis: Pyridinium salts are used as catalysts in various organic reactions, including cycloaddition and polymerization.
Ionic Liquids: They serve as components in the formulation of ionic liquids, which are used as green solvents in chemical processes.
Biology:
Antimicrobial Agents: Pyridinium salts exhibit antimicrobial properties and are used in disinfectants and antiseptics.
Gene Delivery: They are employed in gene delivery systems due to their ability to interact with DNA and facilitate its transport into cells.
Medicine:
Anticancer Agents: Some pyridinium salts have shown potential as anticancer agents due to their ability to induce apoptosis in cancer cells.
Antimalarial Agents: They are also investigated for their antimalarial properties.
Industry:
Surfactants: Pyridinium salts are used as surfactants in various industrial applications, including detergents and emulsifiers.
Corrosion Inhibitors: They are employed as corrosion inhibitors in metal protection.
作用机制
The mechanism of action of pyridinium, 1-hexyl-4-methyl- involves its interaction with cellular membranes and proteins. The positively charged nitrogen atom allows it to bind to negatively charged sites on cell membranes, disrupting their integrity and leading to cell lysis. In gene delivery, the compound forms complexes with DNA, facilitating its entry into cells and subsequent expression.
相似化合物的比较
1-Butyl-4-methylpyridinium: Similar structure but with a shorter alkyl chain.
1-Octyl-4-methylpyridinium: Similar structure but with a longer alkyl chain.
1-Hexyl-3-methylpyridinium: Similar structure but with a different position of the methyl group.
Uniqueness: Pyridinium, 1-hexyl-4-methyl- is unique due to its specific alkyl chain length and methyl group position, which confer distinct physicochemical properties. These properties influence its solubility, reactivity, and biological activity, making it suitable for specific applications in catalysis, antimicrobial treatments, and gene delivery.
属性
CAS 编号 |
96337-28-9 |
|---|---|
分子式 |
C12H20N+ |
分子量 |
178.29 g/mol |
IUPAC 名称 |
1-hexyl-4-methylpyridin-1-ium |
InChI |
InChI=1S/C12H20N/c1-3-4-5-6-9-13-10-7-12(2)8-11-13/h7-8,10-11H,3-6,9H2,1-2H3/q+1 |
InChI 键 |
KVUBRTKSOZFXGX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC[N+]1=CC=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide](/img/structure/B14359712.png)
![Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]-](/img/structure/B14359722.png)
![4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene](/img/structure/B14359727.png)




![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)



![4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide](/img/structure/B14359776.png)

![{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane)](/img/structure/B14359782.png)
